[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine
CAS No.: 1207047-32-2
Cat. No.: VC6569670
Molecular Formula: C18H16N6
Molecular Weight: 316.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207047-32-2 |
|---|---|
| Molecular Formula | C18H16N6 |
| Molecular Weight | 316.368 |
| IUPAC Name | 1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H16N6/c1-13-6-2-3-8-16(13)24-18-15(11-23-24)17(21-12-22-18)20-10-14-7-4-5-9-19-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) |
| Standard InChI Key | KXHZYIIRCAWUFR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4 |
Introduction
[Introduction to 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine](pplx://action/followup)
1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound belonging to the pyrazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound combines a pyrazolo-pyrimidine core with a pyridylmethyl amine substituent, contributing to its biological activity.
Synthesis and Chemical Reactions
The synthesis of compounds in this class typically involves multiple steps, including the formation of the pyrazolo-pyrimidine core followed by the introduction of the pyridylmethyl amine moiety. Common solvents used include dimethyl sulfoxide (DMSO) or ethanol, while acid catalysts such as hydrochloric acid or acetic acid may be employed to facilitate reactions.
Biological Activity and Potential Applications
Compounds like 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine are of interest in medicinal chemistry due to their potential interactions with biological targets such as enzymes or receptors. The introduction of a pyridylmethyl amine group could enhance these interactions, contributing to therapeutic applications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine | Not specified | Approximately 318.39 g/mol | 1171862-52-4 |
| (4-Methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine | C13H13N5 | 239.28 g/mol | 105945-90-2 |
| (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine | C17H15N5O | 305.33 g/mol | 1171862-52-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume